Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Overview
Description
AM-92016 is a chemical compound known for its role as an inhibitor of delayed-rectifier potassium current. It is formally named N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, monohydrochloride . This compound is primarily used in scientific research, particularly in the study of cardiovascular systems and arrhythmias .
Mechanism of Action
Target of Action
The primary target of AM-92016 is the rectifier potassium current (IK) . This target plays a crucial role in resetting the resting potential and shaping the action potential in cells .
Mode of Action
AM-92016 acts as a specific blocker of the rectifier potassium current (IK) . It delays the rectifier potassium channel (IK), leading to the repolarization of the membrane . This action restricts the duration of the nerve impulse .
Biochemical Pathways
The biochemical pathway affected by AM-92016 is the potassium ion transport pathway . By blocking the IK, AM-92016 affects the flow of potassium ions, which are crucial for maintaining the cell’s electrical charge and transmitting nerve impulses .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
The action of AM-92016 leads to a change in the duration of nerve impulses . By delaying the rectifier potassium channel and causing membrane repolarization, it restricts the duration of the nerve impulse . This can have significant effects on nerve signal transmission and cellular communication .
Biochemical Analysis
Biochemical Properties
AM-92016 interacts with the rectifier potassium channel, specifically inhibiting the delayed-rectifier potassium current (I Kr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells . It is selective for I Kr over L-type voltage-gated calcium (Ca v) current and hyperpolarization-activated inward current (I f) at 1 µM .
Cellular Effects
In cellular processes, AM-92016 has significant effects on various types of cells. When administered to anaesthetized guinea-pigs, AM-92016 significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max . It also significantly decreased the QT interval of the electrocardiogram .
Molecular Mechanism
At the molecular level, AM-92016 exerts its effects by blocking the rectifier potassium current. This action delays the rectifier potassium channel, leading to the repolarization of the membrane and restricting the duration of the nerve impulse .
Temporal Effects in Laboratory Settings
The effects of AM-92016 over time in laboratory settings have been observed in studies involving anaesthetized guinea-pigs
Dosage Effects in Animal Models
In animal models, the effects of AM-92016 vary with different dosages. In anaesthetized guinea-pigs, AM-92016 at dosages ranging from 10 μg kg −1 to 5 mg kg −1 significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max .
Metabolic Pathways
Given its role as a blocker of the rectifier potassium current, it is likely to interact with enzymes or cofactors involved in this pathway .
Preparation Methods
The synthesis of AM-92016 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorophenyl ethylamine with an appropriate reagent to form an intermediate.
Hydroxylation: The intermediate is then hydroxylated to introduce a hydroxyl group.
Sulfonamide formation: The hydroxylated intermediate is reacted with methanesulfonyl chloride to form the final product, AM-92016.
Industrial production methods for AM-92016 are not widely documented, but the synthesis typically follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
AM-92016 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: AM-92016 can undergo substitution reactions, particularly at the aromatic ring, to form derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AM-92016 is extensively used in scientific research due to its specific inhibitory effects on delayed-rectifier potassium current. Some of its applications include:
Cardiovascular Research: It is used to study the effects of potassium channel inhibition on heart function and arrhythmias.
Pharmacological Studies: AM-92016 is used to investigate the pharmacodynamics and pharmacokinetics of potassium channel blockers.
Electrophysiological Studies: The compound is employed in studies involving the electrophysiological properties of cardiac cells.
Comparison with Similar Compounds
AM-92016 is unique in its high specificity for delayed-rectifier potassium current inhibition. Similar compounds include:
Amiodarone Hydrochloride: Another potassium channel blocker used in antiarrhythmic therapy.
Sotalol: A non-selective beta-blocker with potassium channel blocking properties.
Dofetilide: A selective I_Kr blocker used in the treatment of atrial fibrillation.
Compared to these compounds, AM-92016 is noted for its higher selectivity and potency in inhibiting the delayed-rectifier potassium current .
Properties
IUPAC Name |
benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOTINBPRNEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939127 | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178894-81-0 | |
Record name | AM 92016 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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